molecular formula C19H20N2O B257761 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole

3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole

Cat. No. B257761
M. Wt: 292.4 g/mol
InChI Key: RPKXMRBSVLTEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, 1-(3-phenylpropanoyl)-3-methyl-5-phenyl-4,5-dihydro-1H-pyrazole.

Mechanism of Action

The mechanism of action of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition leads to the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole have been extensively studied in vitro and in vivo. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

The future directions for the research on 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole include the development of new analogs with improved pharmacokinetic and pharmacodynamic properties, the investigation of its potential applications in the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and antipyretic activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop new analogs with improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

The synthesis of 3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 3-phenylpropanoic acid in the presence of a suitable catalyst. The reaction proceeds in the presence of a solvent, such as ethanol or methanol, and under controlled temperature and pressure conditions. The yield of the product depends on the reaction conditions, and the purity can be improved by further purification techniques.

Scientific Research Applications

3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic activities, making it a promising candidate for the development of new drugs for the treatment of various diseases.

properties

Product Name

3-methyl-5-phenyl-1-(3-phenylpropanoyl)-4,5-dihydro-1H-pyrazole

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

1-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)-3-phenylpropan-1-one

InChI

InChI=1S/C19H20N2O/c1-15-14-18(17-10-6-3-7-11-17)21(20-15)19(22)13-12-16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3

InChI Key

RPKXMRBSVLTEJJ-UHFFFAOYSA-N

SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3

Origin of Product

United States

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